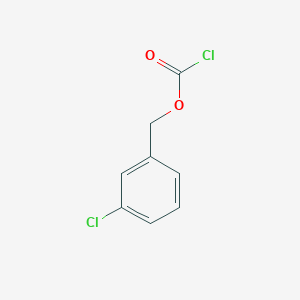
3-Chlorobenzylchloroformiat
Übersicht
Beschreibung
3-Chlorobenzyl carbonochloridate is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorobenzyl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorobenzyl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung des Dengue-Virus
3-Chlorobenzylchloroformiat wurde bei der Synthese von 3-Chlorobenzyl-verknüpften 1,9-Diazaspiro[5.5]undecan-Derivaten verwendet, die eine inhibitorische Aktivität gegen das Dengue-Virus Typ 2 (DENV2) gezeigt haben . Diese Entdeckung könnte potenziell zur Entwicklung neuer Therapeutika für Dengue führen, einer Krankheit, die eine ernsthafte Bedrohung für die Gesundheit weltweit darstellt .
Amins Schutz
Benzylchloroformiat, auch bekannt als Benzylchlorcarbonat oder Z-Chlorid, ist der Benzylester der Chlorameisensäure . Es wird in der organischen Synthese häufig zur Einführung der Benzyloxycarbonyl-Schutzgruppe (früher Carboxybenzyl genannt) für Amine verwendet . Die Schutzgruppe wird mit Cbz oder Z abgekürzt (zu Ehren des Entdeckers Zervas), daher die alternative Kurzbezeichnung für Benzylchloroformiat als Cbz-Cl oder Z-Cl .
Peptidsynthese
Die Verbindung wurde erstmals in den frühen 1930er Jahren von Leonidas Zervas hergestellt, der sie zur Einführung der Benzyloxycarbonyl-Schutzgruppe verwendete, die zur Grundlage der von ihm mit Max Bergmann entwickelten Carboxybenzyl-Methode zur Peptidsynthese nach Bergmann-Zervas wurde . Dies war die erste erfolgreiche Methode zur kontrollierten chemischen Synthese von Peptiden, und zwanzig Jahre lang war sie bis in die 1950er Jahre das weltweit dominierende Verfahren .
Pharmazeutische Forschung
This compound wird häufig in der pharmazeutischen Forschung verwendet, da es die Benzyloxycarbonyl-Schutzgruppe einführen kann . Diese Gruppe ist der Schlüssel zur Synthese vieler pharmazeutischer Verbindungen, wodurch this compound ein wertvolles Werkzeug in der Medikamentenentwicklung ist .
Materialwissenschaft
Im Bereich der Materialwissenschaften kann this compound bei der Synthese von Polymeren und anderen Materialien verwendet werden . Seine Reaktivität und Fähigkeit, stabile Bindungen zu bilden, machen es zu einem nützlichen Reagenz bei der Herstellung neuer Materialien .
Chemische Synthese
This compound wird in einer Vielzahl von chemischen Synthesen verwendet . Seine Reaktivität und Vielseitigkeit machen es zu einem wertvollen Werkzeug bei der Herstellung einer Vielzahl chemischer Verbindungen .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chlorobenzyl carbonochloridate is a chemical compound that primarily targets amines in organic synthesis . Amines play a crucial role in the formation of various organic compounds, including proteins, alkaloids, and dyes.
Mode of Action
The compound interacts with its targets by introducing the benzyloxycarbonyl protecting group for amines . This process suppresses the nucleophilic and basic properties of the nitrogen lone pair in amines, thereby controlling their reactivity .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water, which may affect its bioavailability .
Result of Action
The primary result of the action of 3-Chlorobenzyl carbonochloridate is the successful introduction of the benzyloxycarbonyl protecting group for amines . This allows for controlled peptide chemical synthesis, which was the dominant procedure used worldwide for twenty years until the 1950s .
Action Environment
The efficacy and stability of 3-Chlorobenzyl carbonochloridate are influenced by environmental factors. As a water-sensitive compound, its stability and efficacy can be compromised in a humid environment . Therefore, it is typically stored in a dry environment to maintain its stability .
Biochemische Analyse
Biochemical Properties
3-Chlorobenzyl carbonochloridate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOKJAUAHDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-30-7 | |
| Record name | (3-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
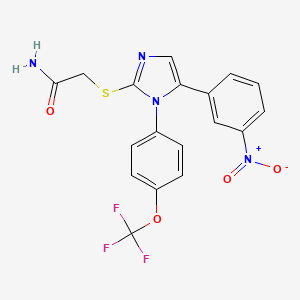
![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)
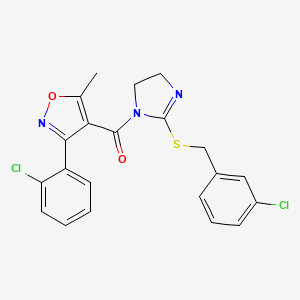
![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)
![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
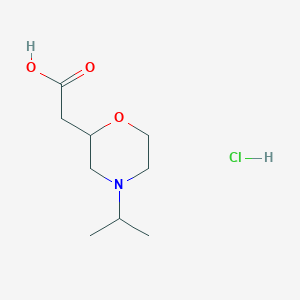

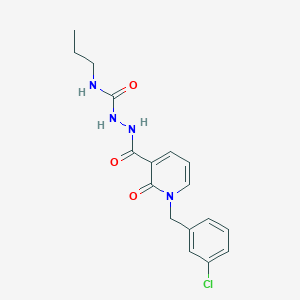
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
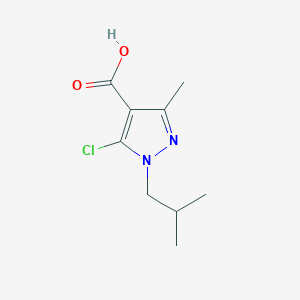

![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)


